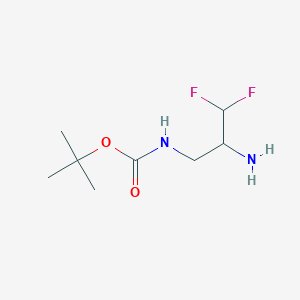
tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate is a chemical compound with the molecular formula C8H16F2N2O2 and a molecular weight of 210.2 g/mol.
Métodos De Preparación
The synthesis of tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-3,3-difluoropropanol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced products.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a protecting group for amines in peptide synthesis.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the modulation of biochemical pathways and physiological processes, making the compound valuable in drug discovery and development.
Comparación Con Compuestos Similares
Tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate can be compared with other similar compounds, such as:
tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate: This compound has an additional fluorine atom, which can affect its reactivity and properties.
tert-butyl N-(2-aminoethyl)carbamate: This compound lacks the difluoropropyl group, resulting in different chemical and biological properties.
tert-butyl N-(3-aminopropyl)carbamate: This compound has a longer carbon chain, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its difluoropropyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H16F2N2O2 |
|---|---|
Peso molecular |
210.22 g/mol |
Nombre IUPAC |
tert-butyl N-(2-amino-3,3-difluoropropyl)carbamate |
InChI |
InChI=1S/C8H16F2N2O2/c1-8(2,3)14-7(13)12-4-5(11)6(9)10/h5-6H,4,11H2,1-3H3,(H,12,13) |
Clave InChI |
ZENXXTVRIUOAMU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


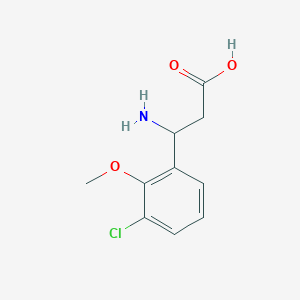
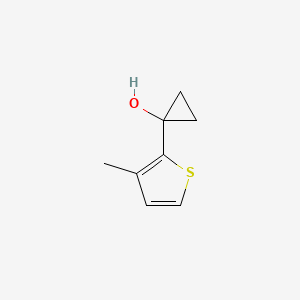







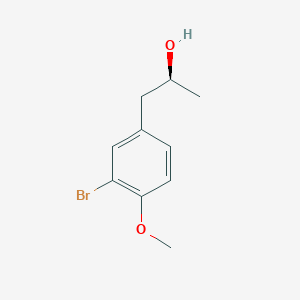
![5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylicaciddihydrochloride](/img/structure/B13596570.png)
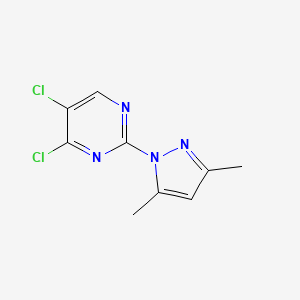
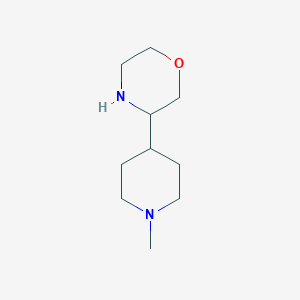
![1-[(3-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13596580.png)
